1-[(Piperidin-4-yl)methyl]piperidin-4-ol
Description
1-[(Piperidin-4-yl)methyl]piperidin-4-ol (P4MP4), a bicyclic piperidine derivative, has garnered attention for its unique structural features and biological activity. It was identified in a high-throughput screen of 2,239 compounds as a potent inhibitor of Neisseria meningitidis adhesion to cultured cells, demonstrating effects on bacterial aggregation and type IV pilus (T4P) dynamics akin to phenothiazines . Its structure comprises two piperidine rings: one substituted with a hydroxymethyl group and the other linked via a methylene bridge.
Properties
CAS No. |
548769-71-7 |
|---|---|
Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-(piperidin-4-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C11H22N2O/c14-11-3-7-13(8-4-11)9-10-1-5-12-6-2-10/h10-12,14H,1-9H2 |
InChI Key |
DJSIQNWLZJXUHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2CCC(CC2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Antitumor Piperidin-4-ol Derivatives
Piperidin-4-ol Derivatives in Central Nervous System (CNS) Disorders
Piperidin-4-ol derivatives substituted with heterocycles or aryl groups have shown promise as dopamine D2 receptor antagonists:
- 1-(1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one oxalate (, Compound 11): Exhibited high selectivity for D2 receptors (IC50 = 12 nM) with a 4-methoxyindole group enhancing binding affinity.
- 1-((1H-pyrrolo[2,3-b]pyridine-3-yl)methyl)-4-(4-bromophenyl)piperidin-4-ol oxalate (, Compound 13): The 4-bromophenyl group improved metabolic stability, though reduced solubility .
Table 2: Dopamine D2 Antagonists
Anti-Infective and Anti-Adhesion Piperidin-4-ol Analogues
- 1-[(Thiophen-3-yl)methyl]piperidin-4-ol (): Substitution with a thiophene ring resulted in moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus), though less potent than P4MP4 in bacterial adhesion inhibition .
- 1-[(4-Aminophenyl)methyl]piperidin-4-ol (): The 4-aminophenyl group enhanced solubility but eliminated anti-adhesion effects, underscoring the importance of hydrophobic substituents for bacterial target engagement .
Structural Modifications and Activity Trends
- Hydrophobic vs. Hydrophilic Groups : Bulky aryl or sulfonyl groups (e.g., , Compounds 2–4) improve antitumor activity but reduce solubility. Conversely, polar groups (e.g., hydroxymethyl in , Compound 4) enhance solubility at the cost of potency.
- Bicyclic vs. Monocyclic Systems: P4MP4’s bicyclic structure provides rigidity, favoring T4P inhibition, whereas monocyclic derivatives (e.g., ) require larger substituents for comparable activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
